Kynurensäure-d5

Übersicht

Beschreibung

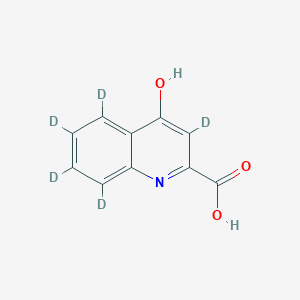

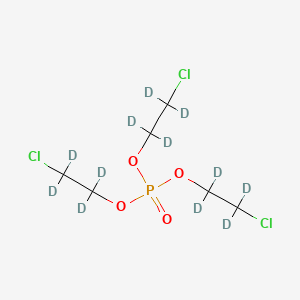

Kynurensäure-d5 ist eine deuterierte Form der Kynurensäure, einem endogenen Metaboliten der Aminosäure Tryptophan. Sie wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Kynurensäure verwendet. Kynurensäure selbst ist bekannt für ihre neuroprotektiven und antikonvulsiven Eigenschaften und spielt eine wichtige Rolle im Kynurenin-Stoffwechselweg von Tryptophan .

Wissenschaftliche Forschungsanwendungen

Kynurensäure-d5 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als interner Standard in der Massenspektrometrie verwendet, um die genaue Quantifizierung von Kynurensäure zu ermöglichen.

Biologie: Untersucht wegen ihrer Rolle im Kynurenin-Stoffwechselweg und ihrer Auswirkungen auf die Neurotransmission und den Neuroschutz.

Medizin: Untersucht wegen ihres potenziellen therapeutischen Einsatzes bei neurodegenerativen Erkrankungen, Schizophrenie und anderen psychiatrischen Störungen.

Industrie: Verwendet bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Kynurensäure in biologischen Proben .

Wirkmechanismus

This compound übt ihre Wirkungen aus, indem sie auf mehrere molekulare Ziele und Signalwege einwirkt:

NMDA-Rezeptoren: Wirkt als Antagonist an NMDA-Rezeptoren und hemmt die exzitatorische Neurotransmission.

AMPA-Rezeptoren: Fungiert als Antagonist an AMPA-Rezeptoren und reduziert die exzitatorische Signalübertragung.

α7-Nikotinische Acetylcholinrezeptoren: Hemmt diese Rezeptoren und moduliert die cholinerge Signalübertragung.

G-Protein-gekoppelte Rezeptoren: Wirkt als Agonist am G-Protein-gekoppelten Rezeptor 35 (GPR35) und am Arylhydrocarbonrezeptor (AhR) und beeinflusst so verschiedene zelluläre Prozesse .

Wirkmechanismus

Target of Action

Kynurenic Acid-d5 primarily targets several receptors in the central nervous system, including NMDA (N-methyl-D-aspartate) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, and α7 nicotinic acetylcholine receptors (nAChRs). It also acts on G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR) .

Mode of Action

Kynurenic Acid-d5 interacts with its targets by acting as an antagonist to NMDA, AMPA, and α7 nAChRs, which inhibits their activity. This antagonistic action reduces excitatory neurotransmission, which can have neuroprotective effects. Additionally, it acts as an agonist for GPR35 and AhR, leading to the activation of these receptors and subsequent intracellular signaling cascades .

Biochemical Pathways

Kynurenic Acid-d5 is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation. This pathway involves several enzymes, including kynurenine aminotransferases (KATs), which convert kynurenine to kynurenic acid. The kynurenine pathway is crucial for regulating immune responses and maintaining neuronal health. By modulating this pathway, Kynurenic Acid-d5 can influence neuroinflammation and neuroprotection .

Pharmacokinetics

The pharmacokinetics of Kynurenic Acid-d5 involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed throughout the body, including the brain. Its metabolism primarily occurs via the kynurenine pathway, and it is eventually excreted in the urine. The deuterium labeling (d5) enhances its stability and allows for precise quantification in pharmacokinetic studies .

Result of Action

At the molecular level, Kynurenic Acid-d5’s antagonistic action on NMDA, AMPA, and α7 nAChRs reduces excitotoxicity, which is beneficial in conditions like neurodegenerative diseases. Its agonistic action on GPR35 and AhR can modulate immune responses and reduce inflammation. These combined effects contribute to its neuroprotective and anti-inflammatory properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can influence the stability and efficacy of Kynurenic Acid-d5. For instance, its stability might be affected by extreme pH levels, and its efficacy can be modulated by the presence of other compounds that interact with the same receptors or pathways. Additionally, the local microenvironment in the brain, including the presence of inflammatory cytokines, can impact its action .

Kynurenic Acid-d5’s multifaceted interactions and effects make it a compound of significant interest for therapeutic applications, particularly in neuroprotection and immunomodulation.

: Frontiers in Immunology : Nature Reviews Drug Discovery : Cayman Chemical

Biochemische Analyse

Biochemical Properties

Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. Kynurenic Acid-d5 acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .

Cellular Effects

Kynurenic Acid-d5 influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, Kynurenic Acid-d5 can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .

Molecular Mechanism

At the molecular level, Kynurenic Acid-d5 exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, Kynurenic Acid-d5 activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kynurenic Acid-d5 can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to Kynurenic Acid-d5 can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .

Dosage Effects in Animal Models

The effects of Kynurenic Acid-d5 in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, Kynurenic Acid-d5 may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

Kynurenic Acid-d5 is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. Kynurenic Acid-d5 can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Kynurenic Acid-d5 is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .

Subcellular Localization

Kynurenic Acid-d5 is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kynurensäure-d5 wird synthetisiert, indem Deuteriumatome in das Kynurensäuremolekül eingeführt werden. Die Synthese beinhaltet typischerweise die Deuterierung von Kynurenin, einem Zwischenprodukt im Kynurenin-Stoffwechselweg. Dieser Prozess kann auf verschiedene Weise erreicht werden, darunter katalytische Hydrierung in Gegenwart von Deuteriumgas oder die Verwendung deuterierter Lösungsmittel .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet groß angelegte Deuterierungsprozesse. Diese Prozesse sind für hohe Ausbeute und Reinheit optimiert und stellen sicher, dass die deuterierte Verbindung die strengen Anforderungen für die Verwendung als interner Standard in analytischen Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Kynurensäure-d5 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Kynurensäure kann oxidiert werden, um verschiedene Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Kynurensäure in ihre entsprechenden Hydroxy-Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Kynurensäuremolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin-Derivate, Hydroxy-Derivate und substituierte Kynurensäureverbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolinsäure: Ein weiterer Metabolit im Kynurenin-Stoffwechselweg, der für seine neurotoxischen Eigenschaften bekannt ist.

3-Hydroxykynurenin: Ein Zwischenprodukt im Kynurenin-Stoffwechselweg mit neuroaktiven Eigenschaften.

Xanthurensäure: Ein Metabolit von Kynurenin mit potenziellen neuroprotektiven Wirkungen

Einzigartigkeit

Kynurensäure-d5 ist aufgrund ihrer deuterierten Natur einzigartig, was sie zu einem idealen internen Standard für die Massenspektrometrie macht. Ihre Stabilität und Isotopenmarkierung ermöglichen die präzise Quantifizierung von Kynurensäure in verschiedenen biologischen Proben und verbessern die Genauigkeit und Zuverlässigkeit analytischer Methoden .

Eigenschaften

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 350820-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)